molecular formula C9H13ClN2 B13045580 (1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine

(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine

Cat. No.: B13045580
M. Wt: 184.66 g/mol
InChI Key: IMRNLUKFCARPHK-MRVPVSSYSA-N
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Description

(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-3-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine via reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts or chiral auxiliaries can facilitate the selective production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into more saturated amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of more saturated amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of (1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine: The enantiomer of the compound, with different stereochemistry.

    1-(2-chloro-3-methylphenyl)ethane-1,2-diamine: The racemic mixture of the compound.

    1-(2-chloro-3-methylphenyl)ethane-1-amine: A structurally similar compound with one less amine group.

Uniqueness

(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. This specificity makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13ClN2/c1-6-3-2-4-7(9(6)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m1/s1

InChI Key

IMRNLUKFCARPHK-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](CN)N)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C(CN)N)Cl

Origin of Product

United States

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